4-methyl-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]benzenesulfonamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S2/c1-10-3-5-11(6-4-10)20(17,18)14-7-8-19-12-15-13-9-16(12)2/h3-6,9,14H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGSVWLJKKHSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCSC2=NN=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325177 | |
| Record name | 4-methyl-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49728748 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
329266-08-2 | |
| Record name | 4-methyl-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Strategies
Synthesis of 2-[(4-Methyl-1,2,4-Triazol-3-yl)Sulfanyl]Ethylamine
The triazole-thioethylamine intermediate serves as the nucleophilic precursor for sulfonylation. Two approaches dominate its synthesis:
Nucleophilic Substitution of 4-Methyl-1,2,4-Triazole-3-Thiol
4-Methyl-1,2,4-triazole-3-thiol reacts with 2-chloroethylamine hydrochloride in alkaline conditions to form the thioether bond. Typical conditions include:
- Reactants : 4-Methyl-1,2,4-triazole-3-thiol (1.0 equiv), 2-chloroethylamine hydrochloride (1.2 equiv)
- Solvent : Ethanol/water (4:1 v/v)
- Base : Sodium hydroxide (2.0 equiv)
- Conditions : Reflux at 80°C for 6–8 hours.
Mechanism : Deprotonation of the thiol group by NaOH enables nucleophilic attack on the chloroethylamine, displacing chloride and forming the thioether.
Yield : 75–85% after recrystallization from ethanol.
Alternative Route via Aziridine Ring-Opening
N-Sulfonylaziridines react with sodium azide under CO2 atmosphere to yield β-azidoamines, which are subsequently reduced to amines. While less common for this target, this method offers regioselectivity advantages.
Sulfonylation with 4-Methylbenzenesulfonyl Chloride
The amine intermediate undergoes sulfonylation to yield the final product:
- Reactants : 2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]ethylamine (1.0 equiv), 4-methylbenzenesulfonyl chloride (1.5 equiv)
- Solvent : Distilled water or dichloromethane (DCM)
- Base : Sodium acetate (2.0 equiv)
- Conditions : 80–85°C for 4–6 hours in aqueous media or room temperature in DCM.
Mechanism : The amine attacks the electrophilic sulfur in the sulfonyl chloride, releasing HCl, which is neutralized by sodium acetate.
Workup : Precipitation in ice-cold water followed by filtration yields the crude product, which is recrystallized from ethanol.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Water-Based Synthesis | DCM-Based Synthesis |
|---|---|---|
| Temperature | 80–85°C | 25°C |
| Reaction Time | 4–6 hours | 12–24 hours |
| Yield | 83% | 78% |
| Purity | 95% (HPLC) | 92% (HPLC) |
Aqueous conditions favor faster reactions due to improved solubility of ionic intermediates, while DCM offers milder conditions for acid-sensitive substrates.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, DMSO-d6):
δ 2.31 (s, 3H, Ar-CH3), 2.45 (s, 3H, Triazole-CH3), 3.12–3.25 (m, 2H, CH2-S), 3.65–3.72 (m, 2H, CH2-N), 7.38 (d, J = 8.0 Hz, 2H, Ar-H), 7.72 (d, J = 8.0 Hz, 2H, Ar-H), 8.21 (s, 1H, Triazole-H).13C NMR (100 MHz, DMSO-d6):
δ 21.1 (Ar-CH3), 21.4 (Triazole-CH3), 35.2 (CH2-S), 43.8 (CH2-N), 126.5–140.2 (Ar-C), 151.6 (Triazole-C), 142.3 (SO2-C).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
Antidiabetic Applications
Recent studies have indicated that derivatives of benzenesulfonamide, including 4-methyl-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]benzenesulfonamide, exhibit significant antidiabetic activity. Research has shown that modifications to the benzenesulfonamide scaffold can enhance hypoglycemic effects.
Case Study: Antidiabetic Activity Evaluation
- Methodology : Compounds were synthesized and tested using a streptozotocin-induced diabetic rat model.
- Findings : Certain derivatives demonstrated comparable efficacy to glibenclamide, a well-known antidiabetic drug. The structural modifications led to improved biological activity, suggesting that further optimization could yield more potent antidiabetic agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Benzenesulfonamide derivatives are known for their activity against various bacterial strains.
Research Findings on Antimicrobial Activity
- Study Design : In vitro assays were conducted against multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
- Results : The compound exhibited significant antibacterial activity, with treated groups showing a marked reduction in bacterial load and enhanced survival rates in infected animal models .
Anticancer Potential
Another promising application of 4-methyl-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]benzenesulfonamide is its potential as an anticancer agent. Research indicates that certain benzenesulfonamide derivatives can inhibit carbonic anhydrase IX (CA IX), an enzyme associated with tumor growth and metastasis.
Mechanistic Insights and Efficacy
- Inhibition Studies : New derivatives showed IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity and potency.
- Cellular Effects : In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines, significantly increasing the annexin V-FITC positive cell percentage compared to controls .
Data Table: Summary of Applications
| Application | Methodology | Key Findings |
|---|---|---|
| Antidiabetic | In vivo testing on diabetic rats | Comparable efficacy to glibenclamide |
| Antimicrobial | In vitro assays on bacterial strains | Significant reduction in bacterial load |
| Anticancer | Enzyme inhibition studies | Induced apoptosis in cancer cell lines |
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and sulfonamide group are key functional groups that enable the compound to bind to specific sites on proteins, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the alteration of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]benzenesulfonamide: shares structural similarities with other sulfonamide derivatives and triazole-containing compounds.
Sulfanilamide: A simpler sulfonamide compound used as an antibiotic.
1,2,4-Triazole: A basic triazole ring structure that serves as a core for many biologically active compounds.
Uniqueness
The uniqueness of 4-methyl-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]benzenesulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both a sulfonamide group and a triazole ring allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Biological Activity
4-Methyl-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₅H₁₉N₅O₂S
- CAS Number : 212074-86-7
- Molecular Weight : 262.33 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its inhibition of carbonic anhydrases (CAs), antibacterial properties, and potential anticancer effects.
1. Inhibition of Carbonic Anhydrases
Research has shown that derivatives of benzenesulfonamides exhibit significant inhibitory effects against carbonic anhydrase IX (CA IX), an enzyme often overexpressed in various cancers.
- IC₅₀ Values : The IC₅₀ values for inhibition range from 10.93 to 25.06 nM for CA IX and from 1.55 to 3.92 μM for CA II, indicating a selectivity towards CA IX .
2. Antibacterial Activity
The compound has also demonstrated notable antibacterial properties against various pathogens:
- Staphylococcus aureus : Exhibited significant inhibition at a concentration of 50 μg/mL with an efficacy of approximately 80.69% compared to the positive control.
- Klebsiella pneumoniae : Showed anti-biofilm activity with inhibition rates of 79.46% and 77.52% for two active derivatives .
3. Anticancer Potential
In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines such as MDA-MB-231:
- Apoptosis Induction : A significant increase in annexin V-FITC positive cells was observed, suggesting that the compound promotes cell death through apoptosis .
Enzyme Inhibition
The primary mechanism through which this compound exerts its biological effects appears to be through the inhibition of carbonic anhydrases. The binding interactions have been modeled using molecular docking studies, revealing favorable interactions with CA IX .
Cellular Uptake and Apoptosis
Cellular uptake studies using high-performance liquid chromatography (HPLC) demonstrated that the active compounds effectively penetrate cancer cells, leading to increased apoptosis rates as evidenced by flow cytometry analysis .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds and their mechanisms:
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield and purity of 4-methyl-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]benzenesulfonamide?
The synthesis typically involves multi-step reactions under controlled conditions. Key steps include sulfonamide bond formation and triazole ring functionalization. Reaction progress should be monitored using thin-layer chromatography (TLC), and intermediates characterized via H NMR (e.g., δ 2.35 ppm for methyl groups) and mass spectrometry (MS) for molecular ion confirmation . Solvent selection, temperature control, and stoichiometric ratios are critical to minimize by-products. Purification via column chromatography or recrystallization is advised to achieve >95% purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Structural validation requires a combination of spectroscopic and crystallographic techniques:
- NMR : Assign chemical shifts to confirm substituent positions (e.g., benzenesulfonamide vs. triazole protons) .
- X-ray crystallography : Use programs like SHELX for single-crystal analysis to resolve bond lengths and angles, ensuring no structural distortions .
- Elemental analysis : Verify C, H, N, S percentages within ±0.4% of theoretical values .
Q. What preliminary assays are suitable for evaluating its biological activity?
Initial screening should focus on anti-inflammatory or anti-exudative activity, given structural analogs with these properties . Use in vitro models (e.g., COX-2 inhibition assays) and cell-based assays (e.g., TNF-α suppression in macrophages). Dose-response curves (0.1–100 μM) can establish IC values, with indomethacin as a positive control .
Advanced Research Questions
Q. How can computational methods predict the compound’s electronic properties and reactivity?
Density-functional theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy formula, model electron density distributions and local kinetic energy to predict reactive sites (e.g., sulfanyl group nucleophilicity). Basis sets like 6-31G* and solvation models (e.g., PCM) improve accuracy for polar environments . Molecular electrostatic potential (MEP) maps can highlight regions prone to electrophilic or nucleophilic attacks .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs?
Discrepancies in SAR often arise from substituent steric effects or assay variability. For example:
- Methoxy vs. methyl groups : Compare log values to assess hydrophobicity-driven activity differences .
- Triazole ring modifications : Use molecular docking (AutoDock Vina) to evaluate binding affinity changes in target proteins (e.g., COX-2) .
Validate hypotheses via site-directed mutagenesis or isothermal titration calorimetry (ITC) .
Q. How can crystallographic data improve the understanding of its binding interactions?
High-resolution X-ray structures (≤1.2 Å) resolved via SHELXL reveal precise bond angles and intermolecular interactions (e.g., hydrogen bonds between sulfonamide -SONH- and kinase active sites). Compare with analogs (e.g., 4-ethoxy derivatives) to identify conserved binding motifs . Use Mercury software to analyze packing diagrams and solvent-accessible surfaces .
Q. What advanced analytical techniques quantify degradation products under physiological conditions?
- LC-MS/MS : Monitor hydrolytic degradation (e.g., sulfonamide cleavage) in simulated gastric fluid (pH 1.2–3.0) .
- Stability studies : Use Arrhenius plots (25–60°C) to predict shelf-life and identify degradation pathways (e.g., oxidation at the sulfanyl group) .
- Isotopic labeling : Track metabolic fate using S-labeled compounds in hepatocyte models .
Methodological Considerations
Q. How to design experiments assessing synergistic effects with other pharmacophores?
Q. What protocols ensure reproducibility in SAR studies?
- Standardized assays : Adhere to OECD guidelines for cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., Michaelis-Menten kinetics) .
- Blinded studies : Randomize compound batches and use third-party validation to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
